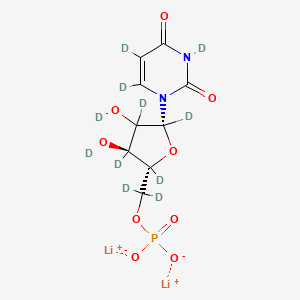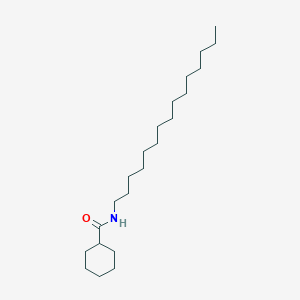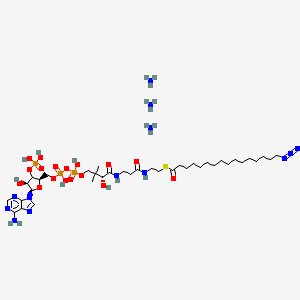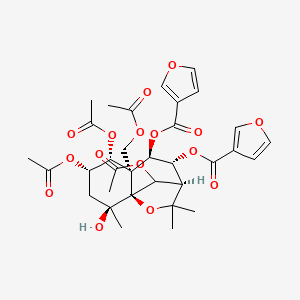
A2AAR antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A2AAR antagonist 2 is a compound that targets the A2A adenosine receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors play critical roles in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer. This compound has gained attention for its potential therapeutic applications, particularly in the fields of oncology and neurology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 2 typically involves the use of purine derivatives One common synthetic route includes the preparation of 2,6,9-trisubstituted purine derivativesReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
A2AAR antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
A2AAR antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents .
Wirkmechanismus
A2AAR antagonist 2 exerts its effects by binding to the A2A adenosine receptor, thereby blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways, such as the cAMP/PKA/CREB pathway, which are involved in various cellular processes. By blocking these pathways, this compound can modulate immune responses, reduce inflammation, and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ZM241385: Another A2A adenosine receptor antagonist with similar properties.
SCH58261: A potent and selective A2A adenosine receptor antagonist.
AB928: A dual A2A/A2B adenosine receptor antagonist with applications in cancer therapy .
Uniqueness
A2AAR antagonist 2 is unique in its specific binding affinity and selectivity for the A2A adenosine receptor. Its distinct chemical structure allows for targeted inhibition of the receptor, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H14O3 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(E)-3-(1-benzofuran-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14O3/c1-20-16-4-2-3-14(12-16)17(19)7-5-13-6-8-18-15(11-13)9-10-21-18/h2-12H,1H3/b7-5+ |
InChI-Schlüssel |
UDWXDBSSLXWGSC-FNORWQNLSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C=C2)OC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


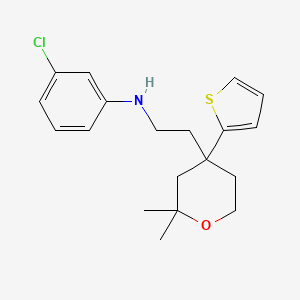
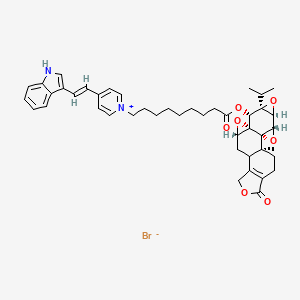

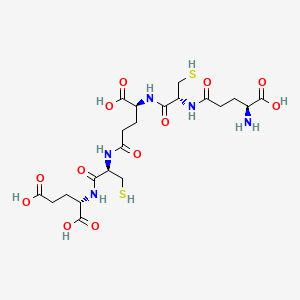

![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

